1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Description
1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C17H15BrFN3O2 and its molecular weight is 392.228. The purity is usually 95%.
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Biological Activity
1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl and a fluorophenyl moiety connected through a urea linkage, which is critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of plasma kallikrein , an enzyme involved in the kinin system that plays a significant role in inflammation and blood pressure regulation. Inhibition of plasma kallikrein can have therapeutic implications in conditions such as hypertension and edema .
Additionally, the compound has shown promise as an anticancer agent . Studies have suggested that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines, potentially through mechanisms involving the disruption of cell cycle progression and inhibition of angiogenesis .
Anticancer Properties
Recent studies evaluated the anticancer effects of related compounds with similar structural features. For instance, a study on a derivative showed significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) with an IC50 value indicating effective inhibition of cell growth .
Table 1: Anticancer Activity Summary
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
BPU | Jurkat | 4.64 ± 0.08 | Cell cycle arrest (sub-G1 phase) |
BPU | HeLa | Not specified | Induction of apoptosis |
BPU | MCF-7 | Not specified | Antiangiogenic effects |
Enzyme Inhibition
The compound's inhibition of plasma kallikrein has been substantiated through various assays, demonstrating its potential role in managing inflammatory responses. The binding affinity to plasma kallikrein was assessed using computational docking studies, yielding promising results regarding its inhibitory potential .
Table 2: Enzyme Inhibition Data
Enzyme | Binding Affinity (kcal/mol) | Inhibition Type |
---|---|---|
Plasma Kallikrein | -9.0 | Competitive Inhibitor |
MMP-2 | -9.0 | Non-competitive Inhibitor |
MMP-9 | -7.8 | Non-competitive Inhibitor |
Case Studies
A notable case study involved the evaluation of structurally similar compounds where modifications led to enhanced anticancer activities. The findings indicated that introducing halogen atoms could significantly improve the binding affinity to target enzymes, thereby increasing the therapeutic efficacy against cancer cells .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETLYBVKTMZXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.